Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- is a complex organic compound with the molecular formula C12H11I3N2O5. It is characterized by the presence of three iodine atoms, an acetamido group, and a hydroxyethylcarbamoylmethyl group attached to a benzoic acid core. This compound is known for its significant applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- typically involves multiple steps One common method starts with the iodination of benzoic acid to introduce the three iodine atoms at the 2, 4, and 6 positionsFinally, the hydroxyethylcarbamoylmethyl group is added via a carbamoylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atoms or modify the functional groups.
Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated derivatives .
Scientific Research Applications
Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its use in diagnostic imaging, particularly in contrast agents for X-ray and CT scans due to its high iodine content.
Mechanism of Action
The mechanism of action of benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound enhance its ability to absorb X-rays, making it effective as a contrast agent in medical imaging. Additionally, the acetamido and hydroxyethylcarbamoylmethyl groups may interact with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-amino-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo-
- Benzoic acid, 3-acetamido-5-(2-methoxyethylcarbamoylmethyl)-2,4,6-triiodo-
- Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-diiodo-
Uniqueness
Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- is unique due to its specific combination of functional groups and the presence of three iodine atoms. This unique structure imparts distinct chemical and physical properties, making it particularly useful in medical imaging and other specialized applications .
Properties
CAS No. |
40590-66-7 |
---|---|
Molecular Formula |
C13H13I3N2O5 |
Molecular Weight |
657.97 g/mol |
IUPAC Name |
3-acetamido-5-[2-(2-hydroxyethylamino)-2-oxoethyl]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C13H13I3N2O5/c1-5(20)18-12-10(15)6(4-7(21)17-2-3-19)9(14)8(11(12)16)13(22)23/h19H,2-4H2,1H3,(H,17,21)(H,18,20)(H,22,23) |
InChI Key |
AMZAGJCNCHZARH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)CC(=O)NCCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.